molecular formula C13H15NO2 B14385024 1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one CAS No. 88309-31-3

1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B14385024
CAS No.: 88309-31-3
M. Wt: 217.26 g/mol
InChI Key: ANOXHEMMWMZICT-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound that features an oxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .

Scientific Research Applications

1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.

    Thiazole: Contains sulfur in the ring, offering different chemical properties.

    Oxadiazole: Features two nitrogen atoms in the ring, providing unique reactivity.

Uniqueness

1-(4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

88309-31-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(4,4-dimethyl-2-phenyl-5H-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C13H15NO2/c1-9(15)11-13(2,3)14-12(16-11)10-7-5-4-6-8-10/h4-8,11H,1-3H3

InChI Key

ANOXHEMMWMZICT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(N=C(O1)C2=CC=CC=C2)(C)C

Origin of Product

United States

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